Cas no 2137686-49-6 (4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid)

4-Methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a methoxy group and a 5-methyl-2-oxoimidazole moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (imidazolone) groups enhances its versatility in chemical transformations. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it valuable for research and development in medicinal chemistry. The compound is typically characterized by high purity and stability under standard handling conditions.
4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid structure
2137686-49-6 structure
Product Name:4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
CAS No:2137686-49-6
MF:C12H12N2O4
MW:248.234683036804
CID:6506424
PubChem ID:165841332
Update Time:2025-06-09

4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-726486
    • 4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
    • 2137686-49-6
    • Inchi: 1S/C12H12N2O4/c1-7-6-13-12(17)14(7)9-5-8(11(15)16)3-4-10(9)18-2/h3-6H,1-2H3,(H,13,17)(H,15,16)
    • InChI Key: OPNFLQQMHIDDRD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C(=O)O)=CC=1N1C(NC=C1C)=O

Computed Properties

  • Exact Mass: 248.07970687g/mol
  • Monoisotopic Mass: 248.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 78.9Ų

4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid Pricemore >>

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Additional information on 4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Comprehensive Overview of 4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS No. 2137686-49-6)

4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS No. 2137686-49-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique imidazole and benzoic acid moieties, exhibits potential applications in drug development, particularly in targeting enzymatic pathways and inflammatory responses. Its molecular structure combines a methoxy group with a dihydroimidazolone ring, making it a subject of interest for researchers exploring novel therapeutic agents.

The growing demand for small molecule inhibitors and bioactive intermediates has propelled the study of compounds like 4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted its relevance, as researchers leverage machine learning to predict its interactions with biological targets. Questions such as "What are the synthetic routes for imidazole derivatives?" or "How does CAS 2137686-49-6 modulate enzyme activity?" are frequently searched, reflecting its scientific importance.

From a synthetic perspective, 4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is typically synthesized through multi-step organic reactions involving aryl substitution and cyclization techniques. Its carboxylic acid functionality allows for further derivatization, enabling the creation of esters, amides, or other derivatives with enhanced bioavailability. This adaptability makes it a valuable scaffold in medicinal chemistry, particularly for designing kinase inhibitors or anti-inflammatory agents.

In the context of green chemistry, researchers are also investigating eco-friendly synthesis methods for this compound, aligning with global sustainability goals. Searches like "CAS 2137686-49-6 solubility" or "imidazole-based drug candidates" underscore its practical challenges and opportunities. Its physicochemical properties, such as solubility in polar solvents and stability under physiological conditions, are critical for formulation studies.

Beyond pharmaceuticals, 4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid may find applications in material science, particularly in designing functional polymers or chelating agents. Its aromatic system and heterocyclic core contribute to its potential in creating advanced materials with tailored properties. As the scientific community continues to explore its versatility, this compound remains a focal point for innovation across multiple disciplines.

In summary, 4-methoxy-3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS No. 2137686-49-6) represents a compelling case study in modern chemistry. Its structural complexity, combined with its broad applicability, positions it as a key player in the development of next-generation therapeutics and materials. With ongoing advancements in high-throughput screening and molecular modeling, its full potential is yet to be unlocked, offering exciting prospects for future research.

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